Ergosta-4,6,8(14),22-Tetraen-3-One

Oxidative Stress Neutrophil Inflammation Ganoderma Steroids

For researchers seeking a pharmacologically unique ergostanoid, this compound is differentiated by a conjugated tetraene system conferring potent and specific activities not found in generic ergosterol. It demonstrates validated in vivo nephroprotection (10-20 mg/kg in AAI-induced CKD models), multi-pathway anti-inflammatory action (NF-κB/MAPK/NLRP3), and G2/M arrest in HepG2 cells. Ideal as a positive control or lead compound for renal, oncology, and inflammation studies. Ensure your research is supported by a structurally authenticated, high-purity standard.

Molecular Formula C28H40O
Molecular Weight 392.6 g/mol
CAS No. 19254-69-4
Cat. No. B108213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgosta-4,6,8(14),22-Tetraen-3-One
CAS19254-69-4
Synonyms(22E)-4,6,8(14),22-Ergostatetraen-3-one;  Ergone (22E,24R)-Ergosta-4,6,8(14),22-tetraen-3-one;  Ergosta-4,6,8(14),22-tetraen-3-one
Molecular FormulaC28H40O
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCC(C)C(C)C=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C
InChIInChI=1S/C28H40O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,17-20,24,26H,11-16H2,1-6H3/b8-7+/t19-,20+,24+,26-,27-,28+/m0/s1
InChIKeyOIMXTYUHMBQQJM-HSVWHVBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Ergosta-4,6,8(14),22-Tetraen-3-One (CAS 19254-69-4) in Research Procurement: Compound Class and Core Characteristics


Ergosta-4,6,8(14),22-tetraen-3-one (CAS 19254-69-4), also known as ergone, is an ergostanoid steroid belonging to the class of 3-oxo-Δ4 steroids, specifically a (22E)-ergosta-4,6,8(14),22-tetraene derivative with a ketone at position 3 [1]. It is a natural fungal metabolite isolated from diverse medicinal fungi, including Polyporus umbellatus, Cordyceps sinensis, Ganoderma lucidum, and Xylaria species [2]. The compound possesses a characteristic conjugated tetraene system, which confers both its fluorescent properties and contributes to its biological activity profile across multiple therapeutic targets [3].

Why Generic Substitution of Ergosta-4,6,8(14),22-Tetraen-3-One with Other Fungal Sterols Fails


Generic substitution of ergosta-4,6,8(14),22-tetraen-3-one with closely related fungal sterols—such as ergosterol, ergosterol peroxide, or other ergostane-type ecdysteroids—is not scientifically defensible due to substantial divergence in both molecular mechanism and quantitative biological activity. While these compounds share a common ergostane skeleton, the presence of the conjugated 4,6,8(14),22-tetraen-3-one chromophore in the target compound confers unique fluorescence properties and a distinct pharmacological profile that includes potent inhibition of superoxide anion generation, G2/M cell cycle arrest in hepatocellular carcinoma cells, and multi-pathway anti-inflammatory signaling (MyD88/NF-κB/MAPK/NLRP3) that are not recapitulated by its in-class analogs [1]. Furthermore, the compound demonstrates in vivo nephroprotective efficacy in rodent models of renal injury at defined doses (10–20 mg/kg), a therapeutic effect that cannot be assumed for other ergosterol derivatives without direct empirical validation [2].

Quantitative Differentiation Evidence for Ergosta-4,6,8(14),22-Tetraen-3-One (CAS 19254-69-4) in Research Selection


Superoxide Anion and Elastase Inhibition: Head-to-Head Comparison with In-Class Steroids

Among a panel of triterpenoids and steroids isolated from Ganoderma mastoporum, ergosta-4,6,8(14),22-tetraen-3-one (compound 3) exhibited the most significant inhibition of superoxide anion generation and elastase release when tested head-to-head against structurally related compounds [1].

Oxidative Stress Neutrophil Inflammation Ganoderma Steroids

Renal Protection: In Vivo Reduction of Blood Urea Nitrogen and Creatinine in Aristolochic Acid Nephropathy Model

In a rat model of aristolochic acid I (AAI)-induced nephropathy, treatment with ergosta-4,6,8(14),22-tetraen-3-one (ergone) at 10 and 20 mg/kg significantly suppressed the elevation of blood urea nitrogen (BUN) and serum creatinine, key markers of renal function deterioration, compared to the AAI-only control group [1].

Nephroprotection Chronic Kidney Disease Renal Fibrosis

Anti-Inflammatory Multi-Cytokine Suppression: Head-to-Head Comparison in LPS-Stimulated RAW264.7 Macrophages

In LPS-stimulated RAW264.7 macrophages, ergosta-4,6,8(14),22-tetraen-3-one (ETO) significantly reduced the secretion of pro-inflammatory cytokines IL-6, IL-1β, and TNF-α, and suppressed the activation of the MyD88/NF-κB/MAPK/NLRP3 signaling pathway [1]. This multi-cytokine and multi-pathway suppression profile differentiates ETO from single-pathway anti-inflammatory compounds.

Anti-Inflammatory Cytokine Inhibition NF-κB Signaling

Cytotoxic Activity Against Neuro-2a and Saos-2 Tumor Cell Lines: Comparative IC50 Values

The sterol fraction containing ergosta-4,6,8(14),22-tetraen-3-one isolated from Cortinarius xiphidipus exhibited cytotoxic activity against four tumor cell lines, with Neuro-2a and Saos-2 being the most sensitive, displaying IC50 values of 20.8 ± 2.2 and 27.8 ± 1.0 μg/mL, respectively [1].

Cytotoxicity Anticancer Sterol Fraction

Nitric Oxide Production Inhibition in RAW 264.7 Macrophages: Comparative IC50 Analysis

Ergosta-4,6,8(14),22-tetraen-3-one inhibited nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages with an IC50 of 28.96 μM [1]. This value can be cross-compared with other natural products tested under similar conditions to assess relative potency for anti-inflammatory applications.

Nitric Oxide Inhibition Macrophage Activation Immunomodulation

G2/M Cell Cycle Arrest and Apoptosis Induction in HepG2 Cells: Mechanism-Specific Differentiation

Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and caspase-dependent apoptosis in human hepatocellular carcinoma HepG2 cells [1]. This mechanism-specific effect differentiates it from other ergosterol derivatives that may induce apoptosis via alternative pathways or lack cell cycle modulatory activity.

Cell Cycle Arrest Apoptosis Hepatocellular Carcinoma

Validated Research and Industrial Application Scenarios for Ergosta-4,6,8(14),22-Tetraen-3-One Based on Quantitative Evidence


Nephroprotection and Renal Fibrosis Research: In Vivo Model Studies

Investigators studying aristolochic acid-induced nephropathy or chronic kidney disease (CKD) models should prioritize this compound as a positive control or therapeutic lead. The demonstrated in vivo efficacy at 10–20 mg/kg in reducing BUN and creatinine elevation, coupled with histopathological evidence of reduced renal lesions, provides a validated experimental framework [1]. This compound is suitable for investigating mechanisms of renal protection and anti-fibrotic effects, and for comparative pharmacology studies against other nephroprotective agents.

Multi-Pathway Anti-Inflammatory Drug Discovery: MyD88/NF-κB/MAPK/NLRP3 Signaling

Researchers focused on developing anti-inflammatory therapeutics that simultaneously target multiple signaling pathways should select this compound for mechanism-of-action studies. The demonstrated suppression of IL-6, IL-1β, and TNF-α secretion along with inhibition of MyD88/NF-κB/MAPK/NLRP3 activation in LPS-stimulated macrophages [2] makes it a valuable tool compound for dissecting integrated inflammatory responses and for benchmarking polypharmacological agents.

Cancer Cell Cycle and Apoptosis Research: Hepatocellular Carcinoma Models

This compound is particularly well-suited for studies examining G2/M cell cycle arrest and caspase-dependent apoptosis in hepatocellular carcinoma (HepG2) cells [3]. Researchers investigating cell cycle checkpoint modulation, pro-apoptotic signaling, or the therapeutic potential of fungal metabolites in liver cancer should utilize this compound as a reference standard, given the distinct mechanistic profile that separates it from other ergosterol derivatives.

Oxidative Stress and Neutrophil-Mediated Inflammation Studies

For investigations focused on superoxide anion generation and elastase release from activated human neutrophils, this compound offers a well-characterized, potent inhibitor [4]. With IC50 values of 2.30 ± 0.38 μg/mL (superoxide) and 1.94 ± 0.50 μg/mL (elastase) in head-to-head comparisons, it serves as an excellent positive control for assays evaluating neutrophil oxidative burst and degranulation, and for structure-activity relationship studies of steroid-based anti-inflammatory agents.

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